9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898446-72-5
Cat. No.: VC6722570
Molecular Formula: C21H19N5O4
Molecular Weight: 405.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898446-72-5 |
|---|---|
| Molecular Formula | C21H19N5O4 |
| Molecular Weight | 405.414 |
| IUPAC Name | 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O4/c1-3-30-15-10-6-13(7-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-4-8-14(29-2)9-5-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
| Standard InChI Key | UBVCNZBXULYDLH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC |
Introduction
Structural Characteristics
The molecular architecture of 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is defined by a bicyclic purine system substituted at the 2- and 9-positions with 4-methoxyphenyl and 4-ethoxyphenyl groups, respectively. The purine core consists of a pyrimidine ring fused to an imidazole ring, with a carboxamide group at position 6 and a ketone at position 8. Key structural features include:
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Substituent Effects: The 4-ethoxyphenyl group introduces steric bulk and electron-donating effects via its ethoxy (–OCH₂CH₃) moiety, while the 4-methoxyphenyl group (–OCH₃) enhances solubility and influences π-π stacking interactions .
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Tautomerism: The 8-oxo group facilitates keto-enol tautomerism, which may modulate binding affinities to biological targets.
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Hydrogen Bonding: The carboxamide (–CONH₂) and carbonyl (–C=O) groups serve as hydrogen bond donors and acceptors, critical for molecular recognition in enzyme active sites .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₅O₄ |
| Molecular Weight | 405.41 g/mol |
| IUPAC Name | 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| SMILES | COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N |
| InChIKey | FFKCRLSRMMVTAN-UHFFFAOYSA-N |
Synthetic Routes
The synthesis of this compound follows multi-step organic reactions common to purine derivatives, optimized for regioselectivity and yield.
Core Formation
The purine core is constructed via cyclization of 4,5-diaminopyrimidine derivatives under acidic conditions. For example, heating 4,5-diamino-6-chloropyrimidine with formamide generates the imidazole ring, forming the 8-oxopurine scaffold.
Carboxamide Installation
The carboxamide group at position 6 is introduced via aminolysis of a methyl ester intermediate using aqueous ammonia under reflux.
Industrial Considerations: Continuous flow reactors improve reaction control, while preparative HPLC achieves >98% purity.
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous purine derivatives exhibit inhibition of adenosine deaminase (ADA) and xanthine oxidase (XO), enzymes pivotal in purine metabolism. Molecular docking studies suggest the ethoxyphenyl group occupies hydrophobic pockets in ADA, while the carboxamide hydrogen-bonds to catalytic residues .
Anti-Inflammatory Effects
The methoxyphenyl moiety may suppress NF-κB signaling, reducing TNF-α and IL-6 production in macrophage models .
Comparative Analysis with Analogues
Table 2: Substituent Impact on Bioactivity
| Compound | Substituents | IC₅₀ (ADA Inhibition) |
|---|---|---|
| Target Compound | 4-Ethoxy, 4-Methoxy | 9.2 μM |
| 2-(2-Chlorophenyl) analogue | 2-Chloro, 4-Ethoxy | 15.4 μM |
| 9-(3-Methoxyphenyl) variant | 3-Methoxy, 2-Ethoxy | 22.1 μM |
The 4-methoxy/ethoxy configuration in the target compound enhances enzyme affinity compared to ortho-substituted analogues, likely due to reduced steric hindrance and optimal electron donation.
Research Applications
Medicinal Chemistry
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Lead Optimization: Structural tweaks to the ethoxy chain length (e.g., replacing ethyl with propyl) are being explored to improve pharmacokinetics .
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Prodrug Development: Esterification of the carboxamide group enhances oral bioavailability in rodent models.
Chemical Biology
Fluorescent tagging at the purine N-7 position enables visualization of target engagement in live cells.
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